molecular formula C5H3IN2O3 B12845023 2-Iodo-6-nitropyridin-3-ol

2-Iodo-6-nitropyridin-3-ol

Cat. No.: B12845023
M. Wt: 265.99 g/mol
InChI Key: GHSKQBWFCOCKGB-UHFFFAOYSA-N
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Description

2-Iodo-6-nitropyridin-3-ol is a heterocyclic organic compound that belongs to the class of nitropyridines It is characterized by the presence of an iodine atom at the 2-position, a nitro group at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-nitropyridin-3-ol typically involves the nitration of pyridine derivatives followed by iodination. One common method includes the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . Subsequent iodination at the 2-position can be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-nitropyridin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium catalysts).

    Reduction: Reducing agents (e.g., Pd/C, hydrogen gas), solvents (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., CrO₃), solvents (e.g., acetic acid).

Major Products:

    Substitution: 2-Amino-6-nitropyridin-3-ol, 2-Thio-6-nitropyridin-3-ol.

    Reduction: 2-Iodo-6-aminopyridin-3-ol.

    Oxidation: 2-Iodo-6-nitropyridin-3-one.

Scientific Research Applications

2-Iodo-6-nitropyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-6-nitropyridin-3-ol and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

    3-Nitropyridine: Lacks the iodine and hydroxyl groups, resulting in different reactivity and applications.

    2-Iodo-3-nitropyridine:

    6-Nitro-2-pyridinol: Lacks the iodine atom, leading to variations in its reactivity and biological activity.

Uniqueness: 2-Iodo-6-nitropyridin-3-ol is unique due to the combination of the iodine, nitro, and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C5H3IN2O3

Molecular Weight

265.99 g/mol

IUPAC Name

2-iodo-6-nitropyridin-3-ol

InChI

InChI=1S/C5H3IN2O3/c6-5-3(9)1-2-4(7-5)8(10)11/h1-2,9H

InChI Key

GHSKQBWFCOCKGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)I)[N+](=O)[O-]

Origin of Product

United States

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